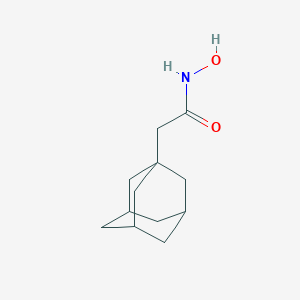

2-(1-adamantyl)-N-hydroxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZCKUGJZBWOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377918 | |

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136561-40-5 | |

| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Elucidation of 2 1 Adamantyl N Hydroxyacetamide Analogues

Synthetic Methodologies for the Adamantane (B196018) Hydroxamic Acid Core

The construction of the adamantane hydroxamic acid core, the fundamental structure of these compounds, can be achieved through various synthetic routes. These methodologies primarily involve the formation of the hydroxamic acid functional group from a carboxylic acid precursor and subsequent coupling with hydroxylamine (B1172632) or its derivatives.

A common and foundational approach to synthesizing 2-(1-adamantyl)-N-hydroxyacetamide analogues begins with the corresponding adamantane carboxylic acid. orgsyn.orgwikipedia.org The Koch-Haaf reaction is a well-established method for the carboxylation of adamantane, utilizing formic acid and sulfuric acid to introduce a carboxylic acid group at the tertiary bridgehead position. orgsyn.orggoogle.com Variations of this reaction can also be used to produce hydroxy-substituted adamantane carboxylic acids. google.com For instance, 1-adamantanol (B105290) or 1-bromoadamantane (B121549) can be carboxylated using formic acid and sulfuric acid. orgsyn.org

The synthesis of the precursor, 1-adamantaneacetic acid, is a key step. One method involves the reaction of 1-adamantyl methyl ketone with a morpholine-sulfur mixture, followed by hydrolysis. Another approach is the Willgerodt-Kindler reaction of 1-adamantyl methyl ketone.

Once the adamantane carboxylic acid precursor is obtained, it can be converted to the corresponding hydroxamic acid.

The formation of the hydroxamic acid moiety is typically achieved by coupling the adamantane carboxylic acid with hydroxylamine or a protected hydroxylamine derivative. nih.gov This is a widely used method for synthesizing various hydroxamic acids. sapub.org

Several coupling agents can be employed to facilitate this reaction, including:

1,1'-Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid, forming an acylimidazole intermediate that readily reacts with hydroxylamine. mdpi.com

EDC/HOBt: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is a common and efficient method for amide bond formation, including the synthesis of hydroxamic acids. nih.gov

Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride. The acyl chloride then reacts with hydroxylamine to form the hydroxamic acid. nih.govnih.gov

A general procedure involves dissolving the adamantane carboxylic acid and a coupling agent in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base, such as potassium hydroxide (B78521) or triethylamine, to neutralize the hydrochloride and facilitate the reaction. nih.govnih.gov The reaction is often carried out at room temperature or with gentle heating. sapub.orgnih.gov

An alternative to free hydroxylamine is the use of O-protected hydroxylamines, such as O-benzylhydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine. nih.govmdpi.com This strategy can prevent side reactions and may be necessary for more complex substrates. The protecting group is then removed in a subsequent step, for example, by hydrogenolysis for the benzyl (B1604629) group or with a fluoride (B91410) source for the silyl (B83357) group. nih.govmdpi.com

To explore structure-activity relationships (SAR), modifications can be introduced at various positions of the adamantane core. nih.govebi.ac.uk This allows for the investigation of how changes in the molecule's size, shape, and electronic properties affect its biological activity.

Common derivatization strategies include:

Introduction of substituents: Functional groups such as hydroxyl, amino, or alkyl groups can be introduced onto the adamantane skeleton. researchgate.netnih.gov For example, oxidation of adamantanone can yield hydroxy ketone derivatives, which can then be further functionalized. researchgate.net

Varying the linker: The length and nature of the linker connecting the adamantane cage to the hydroxamic acid can be modified. This can influence the molecule's flexibility and interaction with biological targets.

Substitution on aromatic rings: If the adamantane moiety is attached to an aromatic ring, substituents can be introduced on the ring to modulate electronic properties. researchgate.net

These derivatizations allow for a systematic exploration of the chemical space around the this compound scaffold, leading to the identification of analogues with optimized properties. nih.gov

Optimization of Synthetic Pathways

For the practical application of this compound and its analogues, the development of efficient and scalable synthetic routes is crucial.

Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure the process is cost-effective, safe, and reproducible. researchgate.netresearchgate.net

Key considerations for scalable synthesis include:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis, where the molecule is built step-by-step. researchgate.net

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize cost, safety, and environmental impact. The use of hazardous or expensive materials should be minimized.

Flow Chemistry: Continuous flow processes can offer advantages over traditional batch processes in terms of safety, efficiency, and scalability for the synthesis of hydroxamic acids. google.com

For instance, a process for producing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a potential precursor, has been developed using a straightforward liquid phase oxidation of 1-acetyl-3-hydroxyadamantane, which is amenable to scale-up. google.com

Spectroscopic and Analytical Characterization Techniques

The unambiguous identification and characterization of this compound and its analogues rely on a combination of spectroscopic and analytical techniques. lshtm.ac.ukyoutube.comyoutube.com These methods provide detailed information about the molecular structure, purity, and conformation of the synthesized compounds.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals for the adamantyl cage protons and the protons of the acetamide (B32628) group are observed. mdpi.comlshtm.ac.uk The presence of rotamers (E/Z isomers) around the C-N bond of the hydroxamic acid can lead to a doubling of some NMR signals. mdpi.comlshtm.ac.uk

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the presence of the adamantane core and the carbonyl carbon of the hydroxamic acid. mdpi.comlshtm.ac.uk

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands include the N-H and O-H stretching vibrations of the hydroxamic acid, as well as the C=O stretching vibration of the carbonyl group. lshtm.ac.uk

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. lshtm.ac.uk

Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and to assess the purity of the final product. mdpi.com

The combination of these techniques allows for the comprehensive characterization of this compound analogues, ensuring their identity and purity for further studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ | nih.govscbt.com |

| Molecular Weight | 209.28 g/mol | nih.govscbt.com |

| CAS Number | 136561-40-5 | scbt.com |

Table 2: Spectroscopic Data for a Representative Adamantane Hydroxamic Acid Analogue

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to adamantyl protons, OCH₂ protons, and aromatic protons. Presence of two rotamers (E and Z) indicated by doubled peaks. | lshtm.ac.uk |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for adamantyl carbons, OCH₂ carbon, aromatic carbons, and the carbonyl carbon. | lshtm.ac.uk |

| IR (cm⁻¹) | Broad v(NH) and v(OH) bands, and a strong v(C=O) band. | lshtm.ac.uk |

List of Chemical Compounds

this compound

1-adamantaneacetic acid

1-adamantyl methyl ketone

1-adamantanol

1-bromoadamantane

Hydroxylamine

O-benzylhydroxylamine

O-(tert-butyldimethylsilyl)hydroxylamine

1,1'-Carbonyldiimidazole (CDI)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-hydroxybenzotriazole (HOBt)

Thionyl chloride

Potassium hydroxide

Triethylamine

2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid

1-acetyl-3-hydroxyadamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound and its analogues. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of adamantane derivatives, the protons of the adamantane cage typically appear as a series of broad multiplets in the upfield region, generally between δ 1.5 and 2.1 ppm. spectrabase.com The specific chemical shifts and splitting patterns of the protons on the adamantane moiety can be complex due to the rigid, polycyclic nature of the structure. The protons of the acetamide group exhibit distinct signals. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the adamantyl group typically resonate as a singlet or a multiplet in the range of δ 2.0-2.5 ppm. The N-H proton of the amide and the O-H proton of the hydroxamic acid are exchangeable protons and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets. docbrown.info

For instance, in a related compound, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide, the adamantyl protons appear as multiplets, while other specific proton signals are also observed. spectrabase.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The adamantane cage itself gives rise to characteristic signals. For adamantane, the methine carbons (CH) appear at approximately 28.46 ppm and the methylene carbons (CH₂) at around 37.85 ppm. chemicalbook.com In this compound, the carbons of the adamantyl group will have similar chemical shifts. The carbonyl carbon (C=O) of the acetamide group is typically found significantly downfield, often in the range of δ 165-175 ppm. The methylene carbon (-CH₂-) adjacent to the carbonyl group will appear in the aliphatic region of the spectrum. nd.edu

For example, the ¹³C NMR spectrum of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na shows distinct peaks for the different carbon atoms in the molecule, which aids in its structural confirmation. researchgate.net Similarly, analysis of ¹³C-labeled N-acetyl-neuraminic acid demonstrates the power of this technique in identifying specific carbon environments. nd.edu

Table 1: Representative NMR Data for Adamantane Derivatives

| Nucleus | Adamantane chemicalbook.com | 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide spectrabase.com |

| ¹³C NMR (ppm) | 28.46 (CH), 37.85 (CH₂) | Data not fully available in the provided search results. |

| ¹H NMR (ppm) | ~1.8 (broad singlet) | Specific data not fully available; adamantyl protons appear as multiplets. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its analogues, IR spectroscopy provides key information about the presence of characteristic bonds.

The IR spectrum of an adamantane derivative will show characteristic C-H stretching and bending vibrations. The C-H stretching vibrations for the adamantyl group typically appear in the region of 2850-3000 cm⁻¹.

For the N-hydroxyacetamide moiety, several key absorption bands are expected:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

N-H Stretching: The N-H stretching vibration of the amide group typically appears in the same region as the O-H stretch, around 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group (C=O) in the amide (Amide I band), is expected in the range of 1630-1680 cm⁻¹.

N-H Bending: The N-H bending vibration (Amide II band) usually appears around 1550-1640 cm⁻¹.

For instance, the IR spectrum of N,N'-bis(1-Adamantylmethyl)urea shows characteristic peaks that help in its identification. spectrabase.com While the exact spectrum for this compound is not provided, the expected absorption bands for its functional groups can be inferred from general principles and data from related compounds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Adamantyl) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1550-1640 |

Note: These are general expected ranges and the exact positions can vary based on the specific molecular environment and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a molecular fingerprint.

In the mass spectrum of this compound (C₁₂H₁₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, which is approximately 209.28 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The adamantyl cation (C₁₀H₁₅⁺) at m/z 135 is a very stable carbocation and is often the base peak in the mass spectra of 1-substituted adamantanes. nist.gov Other fragment ions would result from the cleavage of the acetamide side chain. For example, loss of the hydroxyl group (-OH) or the entire N-hydroxyacetamide side chain could lead to significant fragment peaks.

For instance, the mass spectrum of the related compound N-(1-adamantyl)acetamide shows a molecular ion peak and a fragmentation pattern that helps confirm its structure. nist.gov Similarly, the mass spectrum of 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na provides evidence for its molecular composition. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Significance |

| [M]⁺ | C₁₂H₁₉NO₂⁺ | ~209 | Molecular Ion |

| [M - OH]⁺ | C₁₂H₁₈NO⁺ | ~192 | Loss of hydroxyl radical |

| [C₁₀H₁₅]⁺ | C₁₀H₁₅⁺ | 135 | Adamantyl cation (often base peak) |

Note: This is a predicted fragmentation pattern. Actual results may vary depending on the ionization method used.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the purity and empirical formula of newly synthesized compounds like this compound and its analogues.

For this compound, with a molecular formula of C₁₂H₁₉NO₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 209.28 g/mol nih.gov

Carbon (C): (12 * 12.01) / 209.28 * 100% ≈ 68.87%

Hydrogen (H): (19 * 1.01) / 209.28 * 100% ≈ 9.15%

Nitrogen (N): (1 * 14.01) / 209.28 * 100% ≈ 6.69%

Oxygen (O): (2 * 16.00) / 209.28 * 100% ≈ 15.29%

The experimentally determined percentages of C, H, and N from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and composition of the synthesized compound. Various techniques can be used for elemental analysis, including combustion analysis for C, H, and N. malvernpanalytical.com While specific elemental analysis data for the title compound is not available in the provided search results, it is a standard characterization technique reported for analogous structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive proof of the three-dimensional structure of a crystalline solid at the atomic level. For this compound and its analogues, this method can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It also reveals information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and physical properties of the compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound was not found in the provided search results, studies on related adamantane derivatives have been conducted. For example, the X-ray crystal structures of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have been determined, revealing details about their molecular conformation and intermolecular interactions. nih.gov Similarly, the crystal structure of 1-adamantylmethyl 2-cyanoacrylate has been reported. marquette.edu These studies highlight the utility of X-ray crystallography in unambiguously establishing the solid-state structure of adamantane-containing molecules. The crystal structures of other complex organic molecules have also been elucidated using this technique. nih.govresearchgate.net

Preclinical Pharmacological Investigations of 2 1 Adamantyl N Hydroxyacetamide Derivatives

Enzymatic Inhibition Profiles (In Vitro Studies)

In vitro studies have been crucial in elucidating the pharmacological potential of 2-(1-adamantyl)-N-hydroxyacetamide and its analogues. These investigations have primarily focused on enzymes where a zinc-chelating functional group, such as hydroxamic acid, is known to confer inhibitory activity.

Adamantane-based hydroxamates have been recognized as a class of highly potent histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov The incorporation of an adamantane (B196018) moiety is a strategy employed in medicinal chemistry to enhance drug-like properties. researchgate.net Derivatives based on this scaffold have been designed and synthesized with the goal of developing treatments for cancer. nih.gov

Achieving selectivity among the various HDAC isoforms is a significant challenge in the development of HDAC inhibitors, particularly for those based on a hydroxamate zinc-binding group, which can lead to broad, or "pan-HDAC," inhibition. nih.govresearchgate.netjohnshopkins.edu While numerous adamantane-containing compounds have been synthesized and tested for HDAC inhibition, specific isoform selectivity data for the parent compound, this compound, are not extensively detailed in the available literature. nih.gov The development of newer, more complex derivatives aims to improve selectivity for specific isoforms or classes. For example, some studies on hydroxamate-based inhibitors have identified HDAC10 as a primary off-target for inhibitors designed to be selective for HDAC6. nih.gov The pursuit of isoform-selective inhibitors is critical for minimizing off-target effects and is a key goal in developing new therapeutics for conditions ranging from cancer to neurological disorders. nih.govmdpi.com

The mechanism of action for hydroxamate-based HDAC inhibitors is well-established and centers on the hydroxamic acid functional group. mdpi.com This group acts as a powerful chelator of the Zn²⁺ ion located in the catalytic active site of the HDAC enzyme. mdpi.comnih.gov This binding event blocks substrate access to the enzyme, thereby inhibiting its deacetylase activity. mdpi.com

The general structure of these inhibitors consists of three key parts:

A Zinc-Binding Group: In this case, the hydroxamic acid.

A Linker: The acetamide (B32628) backbone.

A Capping Group: A surface-recognition moiety that interacts with residues at the rim of the active site. mdpi.com

A significant area of investigation for adamantane hydroxamates has been the inhibition of the botulinum neurotoxin serotype A (BoNT/A) light chain (LC), a zinc-dependent metalloprotease. nih.gov The parent compound, this compound (also referred to as 1-adamantylacetohydroxamic acid), was identified as an inhibitor of BoNT/A LC. nih.govresearchgate.net

Subsequent synthesis and kinetic analysis of a series of derivatives led to compounds with significantly improved potency. Detailed mechanistic studies of the most potent derivatives revealed a competitive inhibition model. nih.gov Crystallographic studies of this compound bound within the BoNT/A LC active site (PDB ID: 4HEV) confirmed the binding mechanism. The hydroxamate moiety ligates the catalytic Zn²⁺ ion in a bidentate fashion, a characteristic interaction for this class of inhibitors with zinc metalloproteases. nih.gov

| Compound | Inhibition Constant (Kᵢ) | Fold Improvement vs. Parent |

|---|---|---|

| This compound (Parent Compound) | 460 nM | - |

| Derivative 1 | 27 nM | ~17x |

| Derivative 2 | Data not specified, but noted as ~17x improvement | ~17x |

Data sourced from studies on adamantane hydroxamates, which identified the parent compound and reported a ~17-fold potency improvement for two derivatives, one with a Kᵢ of 27 nM. nih.govresearchgate.net

The hydroxamic acid functional group is a well-known zinc-binding motif that is not exclusive to HDAC or BoNT inhibitors. It is the cornerstone of many broad-spectrum inhibitors of other zinc-dependent metalloproteinases, such as matrix metalloproteinases (MMPs). nih.govnih.govmdpi.com MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy in diseases like cancer and arthritis. nih.gov However, specific in vitro screening data for this compound against MMPs, carbonic anhydrase, or carboxypeptidases are not prominently available in the reviewed literature. While its structure suggests potential activity based on the presence of the hydroxamate moiety, dedicated studies are required to confirm and quantify such inhibitory effects.

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial growth, making it an attractive target for the development of novel antibiotics. nih.gov Inhibitors of PDF often feature a "warhead" capable of chelating the enzyme's active site metal ion. nih.gov Given that hydroxamic acids are effective metal chelators, they have been incorporated into compounds designed as PDF inhibitors. nih.govnih.gov A patent for PDF inhibitors includes a broad range of N-hydroxyacetamide derivatives, though it does not specifically list this compound among its preferred examples. google.com As with other metalloproteinases, while the chemical structure of this compound suggests a potential for PDF inhibition, specific experimental data confirming this activity was not found in the reviewed sources.

Urease and α-Glucosidase Inhibitory Potency

Derivatives of this compound have been investigated for their potential to inhibit the enzymes urease and α-glucosidase, which are implicated in various pathological conditions. Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govnih.gov Its activity can lead to conditions such as gastric cancer, urolithiasis, and peptic ulcers. nih.gov α-Glucosidase, on the other hand, is a key enzyme in carbohydrate digestion, and its inhibition can help manage type 2 diabetes by delaying glucose absorption.

Research has shown that certain adamantane-linked derivatives exhibit significant urease inhibitory activity. For instance, two adamantane-linked hydrazine-1-carbothioamide derivatives demonstrated potent urease inhibition with IC50 values of 1.20 and 2.44 μM, which were substantially more active than the standard inhibitor thiourea. researchgate.net The inhibitory potential of these compounds is often attributed to the bulky and lipophilic nature of the adamantane group. researchgate.net

In the context of α-glucosidase inhibition, studies have explored various compounds for their efficacy. While specific data on this compound is not extensively detailed in the provided results, the broader class of adamantane derivatives has been a subject of interest in enzyme inhibition studies. For example, research on other heterocyclic compounds has identified potent α-glucosidase inhibitors. nih.govnih.gov The general approach involves synthesizing derivatives and evaluating their inhibitory activity against the target enzyme, often revealing structure-activity relationships that guide the development of more potent inhibitors. nih.gov

Table 1: Urease Inhibitory Activity of Adamantane Derivatives

| Compound | IC50 (μM) | Reference |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 | researchgate.net |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 | researchgate.net |

| Thiourea (Standard) | 21.27 | researchgate.net |

Cannabinoid Receptor (CB1/CB2) Modulation and Fatty Acid Amide Hydrolase (FAAH) Inhibition

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2 and the enzyme fatty acid amide hydrolase (FAAH), is a significant target for therapeutic intervention in a variety of conditions, including pain, inflammation, and neurological disorders. nih.govnih.gov Adamantane-containing compounds have been explored for their ability to modulate this system.

The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is mainly associated with the immune system. nih.gov Research into adamantyl cannabinoids has shown that modifications to the adamantane structure can influence affinity and selectivity for these receptors. For instance, a 3-(1-adamantyl) analog of Δ8-THC, known as AM411, displayed enhanced affinity and selectivity for the CB1 receptor. nih.gov Further derivatization of this scaffold has led to the identification of compounds with high CB1 affinity and varying agonist profiles. nih.gov

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anti-inflammatory effects without the full psychotropic effects of direct CB1 agonists. nih.govnih.gov Adamantane derivatives have been investigated as FAAH inhibitors. While some FAAH inhibitors have shown favorable safety profiles in clinical trials, others have been associated with neurotoxicity, highlighting the importance of selectivity. universiteitleiden.nl O-hydroxyacetamide carbamates represent a class of compounds that can act as selective FAAH inhibitors or dual FAAH/MAGL (monoacylglycerol lipase) inhibitors, demonstrating the versatility of this chemical scaffold. nih.gov

Table 2: Cannabinoid Receptor Binding Affinities and Functional Activities of Adamantyl Cannabinoids

| Compound | Receptor | Ki (nM) | Functional Activity | Reference |

| AM411 (1) | rCB1 | 13.9 ± 2.1 | Partial Agonist | nih.gov |

| AM4054 (11) | rCB1 | 0.88 ± 0.14 | Full Agonist | nih.gov |

| AM4089 (24) | rCB1 | 2.0 ± 0.3 | Partial Agonist | nih.gov |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid involved in metabolic regulation. nih.goved.ac.ukmdpi.com Elevated cortisol levels are associated with metabolic syndrome, including type 2 diabetes and obesity. nih.govmdpi.com Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for these conditions. nih.govmdpi.com

A number of adamantane-containing compounds have been developed as potent and selective inhibitors of 11β-HSD1. nih.govnih.govresearchgate.net These inhibitors are designed to selectively target 11β-HSD1 over the related enzyme 11β-HSD2, which is important for protecting the mineralocorticoid receptor from cortisol. nih.gov Research has led to the discovery of adamantyl heterocyclic ketones and adamantyl amides with low nanomolar inhibitory activity against human and mouse 11β-HSD1. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors, with modifications to the adamantane core and linked chemical moieties leading to significant improvements in their pharmacological profiles. nih.govresearchgate.net

Table 3: 11β-HSD1 Inhibitory Activity of Adamantyl Derivatives

| Compound Type | Target | IC50 (nM) | Reference |

| Adamantyl ethanone (B97240) derivatives | 11β-HSD1 | 50-60 | nih.gov |

| Adamantyl heterocyclic ketones | 11β-HSD1 | < 50 | nih.gov |

| Adamantyl amide | hHSD1 | 82 | researchgate.net |

Antiparasitic Efficacy in In Vitro and Preclinical In Vivo Models

Trypanocidal Activity Against Trypanosoma brucei and Trypanosoma cruzi

Trypanosomal infections, such as African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi), are significant global health problems. Research into new therapeutic agents is ongoing, and adamantane derivatives have shown some promise in this area.

While direct studies on this compound were not found, related compounds have been evaluated for their trypanocidal effects. For instance, thiosemicarbazone derivatives have demonstrated ex vivo trypanocidal activity against Trypanosoma equiperdum, a species closely related to T. brucei and T. cruzi. nih.govresearchgate.net One such derivative exhibited a median inhibitory concentration (IC50) of 1.2 μM. nih.govresearchgate.net In another study, 2-propen-1-amine derivatives were effective against T. cruzi both in vitro and in animal models, suggesting that inhibition of ergosterol (B1671047) biosynthesis is a key mechanism of their action. nih.gov

Investigations into Antimalarial Properties

Malaria, caused by Plasmodium parasites, remains a major infectious disease. The search for new antimalarial drugs is critical due to the emergence of drug-resistant parasite strains. While specific antimalarial studies on this compound are not detailed in the provided search results, the adamantane moiety has been incorporated into various scaffolds to explore antimalarial activity. Quinazolinedione derivatives, for example, have shown promising antimalarial activity. nih.gov The lipophilic nature of the adamantane group is often utilized to potentially enhance the biological activity of compounds. nih.gov

Antitubercular Activity Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a leading cause of death from an infectious agent worldwide. nih.gov The development of new anti-TB drugs is a high priority. nih.gov Adamantane-based compounds have been a focus of this research.

Specifically, 1-adamantyl-3-heteroaryl ureas have been designed and synthesized as anti-TB compounds. nih.gov These compounds have shown activity against Mycobacterium and are believed to inhibit the membrane transporter MmpL3, which is essential for mycolic acid transport. nih.gov Optimization of this series has focused on improving pharmacokinetic properties and selectivity over human enzymes. nih.gov This research has led to the identification of lead compounds with potent anti-TB activity, demonstrating minimum inhibitory concentrations in the sub-microgram per milliliter range. nih.gov The incorporation of the adamantane moiety is considered a key feature for the bioactivity of these compounds. nih.gov

Anticancer Potential in Cellular Models

Adamantane-containing compounds, including derivatives of this compound, have been a focus of anticancer research due to the unique lipophilic and rigid structure of the adamantane cage, which can enhance interaction with biological targets.

Derivatives of adamantane have demonstrated a range of moderate to strong antiproliferative activities when tested against various human cancer cell lines. Studies have revealed that the cytotoxic effects of these compounds are often selective, showing greater potency against cancer cells compared to normal cell lines.

For instance, a series of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives were evaluated for their in vitro antitumor properties. nih.gov The adamantane-containing compounds showed notable activity, particularly at low micromolar concentrations, against several cell lines. nih.gov Similarly, adamantyl isothiourea derivatives have shown varying degrees of inhibition on tumor cell proliferation. nih.gov

The antiproliferative activity is often quantified by the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the activity of representative adamantane derivatives across different cancer cell lines.

| Cell Line | Cancer Type | Compound Type | IC₅₀ (µM) | Reference |

| HCT 116 | Colon Carcinoma | Adamantyl pyridin-4-one | Low micromolar | nih.gov |

| H 460 | Lung Carcinoma | Adamantyl pyridin-4-one | Low micromolar | nih.gov |

| MCF-7 | Breast Carcinoma | Adamantyl pyridin-4-one | Low micromolar | nih.gov |

| Hep-G2 | Hepatocellular Carcinoma | Adamantyl isothiourea | Potent activity noted | nih.gov |

| Hela | Cervical Carcinoma | Adamantyl isothiourea | Potent activity noted | nih.gov |

| A549 | Lung Carcinoma | Adamantane thiadiazole | Cytotoxic activity observed | nih.gov |

The anticancer effects of adamantane derivatives are linked to their ability to modulate critical cellular signaling pathways that govern cell growth, proliferation, and death.

Apoptosis Induction: Several adamantane derivatives have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells. For example, the synthetic retinoid adamantane derivative CD437 is a known apoptosis inducer in various cancer types, including breast cancer, lung cancer, and leukemia. nih.gov Another novel adamantane thiadiazole derivative, ATD-4, was shown to exert its antitumor activity against lung carcinoma (A549) cells by inducing the intrinsic mitochondrial apoptotic pathway. nih.gov This was confirmed by observing cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The activation of caspase-3, a key executioner enzyme in apoptosis, has also been documented with certain adamantane analogues. medchemexpress.com

Cell Cycle Arrest: Investigations into adamantyl pyridin-4-one derivatives revealed their impact on the cell cycle of cancer cells. nih.gov Treatment with these compounds led to a reduction in the number of cells in the S phase (the DNA synthesis phase) and an accumulation of cells in either the G0/G1 or G2/M phases. nih.gov This cell cycle arrest prevents cancer cells from replicating. nih.gov

Inhibition of Inflammatory and Survival Pathways: Chronic inflammation is a key driver of cancer progression. Certain adamantane-linked isothiourea derivatives have been found to suppress the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-κB (NF-κB) signaling cascade. nih.gov This pathway is often overactive in cancers like hepatocellular carcinoma, promoting inflammation and tumor growth. nih.gov By inhibiting this cascade, these compounds can reduce the production of proinflammatory cytokines and suppress tumor progression. nih.gov Additionally, other derivatives have been developed to act as inhibitors of IκB kinase, a central component of the NF-κB pathway. nih.gov

Epigenetic Modulation: The hydroxamic acid moiety present in this compound is a well-known zinc-binding group found in inhibitors of histone deacetylases (HDACs). HDACs are epigenetic enzymes that play a crucial role in chromatin remodeling and gene expression, and their dysregulation is common in cancer. Hydroxamic acids derived from adamantane have been investigated as potential HDAC inhibitors, suggesting a role in epigenetic modulation as part of their anticancer mechanism. nih.gov

Beyond cancer, the structural features of adamantane derivatives are being explored for neurodegenerative diseases, particularly Alzheimer's disease. A primary pathological hallmark of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides into toxic plaques in the brain. nih.govnih.gov

Hydroxamic acids featuring an adamantane fragment have been identified as potential multi-target agents against Alzheimer's disease. nih.gov Studies have shown that these compounds possess anti-aggregation properties against the pathological Aβ peptide. nih.gov The adamantane group, a known pharmacophore in neuroprotective drugs like Memantine, can enhance the penetration of the blood-brain barrier and improve metabolic stability. nih.gov

In one study, a hydroxamic acid derivative containing an adamantane group was shown to restore normal memory functions in a 5xFAD transgenic mouse model of Alzheimer's disease. nih.govnih.gov This effect was linked to the restoration of cognitive functions, highlighting the therapeutic potential of these compounds in targeting the underlying pathology of the disease. nih.gov The mechanism is believed to involve the inhibition of histone deacetylase 6 (HDAC6) and the reduction of Aβ aggregation. nih.gov

Antimicrobial Spectrum and Synergistic Interactions

The adamantane scaffold has been incorporated into various molecular structures to develop new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. mdpi.comnih.gov

Adamantane derivatives have demonstrated significant in vitro activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comnih.gov The lipophilicity conferred by the adamantane moiety is thought to facilitate the compound's ability to interact with and disrupt microbial membranes. mdpi.com

Numerous studies have synthesized and tested adamantane derivatives, such as those containing isothiourea, hydrazide-hydrazone, and phthalimide (B116566) moieties. mdpi.comnih.govresearchgate.net These compounds have shown potent activity, with Minimum Inhibitory Concentrations (MICs) reported in the low microgram per milliliter range for certain strains. nih.govresearchgate.net

The table below presents the antimicrobial activity of representative adamantane derivatives.

| Microorganism | Type | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Adamantyl phthalimide derivative | 0.022 - 0.05 | nih.govresearchgate.net |

| S. epidermidis ATCC 12228 | Gram-positive bacteria | Adamantane hydrazide | 62.5 | mdpi.com |

| Gram-negative bacteria | Gram-negative bacteria | Adamantane hydrazide | 125 - 500 | mdpi.com |

| Candida albicans ATCC 10231 | Fungus | Adamantane derivative | Potent activity noted | mdpi.com |

Hydroxamic acids themselves are also known to possess antibacterial activity, which is believed to stem from their ability to interact with microbial DNA. nih.gov

A promising strategy to combat antifungal drug resistance is the use of combination therapy. Adamantane derivatives have been shown to act synergistically with established antifungal drugs, enhancing their efficacy.

Specifically, amantadine (B194251) hydrochloride, an amine derivative of adamantane, demonstrated a powerful synergistic effect when combined with azole antifungal drugs like fluconazole (B54011), itraconazole, and voriconazole (B182144) against drug-resistant strains of Candida albicans. nih.gov In vitro studies using a checkerboard microdilution method yielded Fractional Inhibitory Concentration Index (FICI) values of less than 0.5, which indicates strong synergy. nih.gov This combination therapy significantly increased the susceptibility of the resistant yeast to the azole drugs. nih.gov

Further in vivo studies using the Galleria mellonella larvae model confirmed this synergy. nih.gov Treatment with a combination of amantadine and fluconazole increased the survival rate of larvae infected with drug-resistant C. albicans and reduced the extent of tissue invasion by the fungus. nih.gov This potentiation suggests that adamantane derivatives could be developed as adjuvants to "rescue" the activity of existing antifungal agents against resistant pathogens. nih.gov

Other Biological Applications (e.g., metal detoxification)

The adamantane cage structure, combined with a hydroxamic acid functional group, endows derivatives of this compound with significant potential for various biological applications, particularly those involving metal chelation. Hydroxamic acids are a well-documented class of compounds recognized for their capacity to form robust and stable complexes with a range of metal ions. researchgate.netnih.gov This inherent chelating ability is fundamental to their biological activity and underpins their investigation for therapeutic uses, including metal detoxification.

The mechanism of action for hydroxamic acids in biological systems is primarily centered on their ability to bind to metal ions. researchgate.net The -C(=O)N(OH)- functional group characteristic of hydroxamic acids can effectively sequester metal ions like zinc, iron, and copper, which serve as critical cofactors for numerous enzymes known as metalloenzymes. nih.gov By binding to these essential metal ions, hydroxamic acid derivatives can modulate the activity of these enzymes, a property that is being explored for various therapeutic interventions.

A key area of investigation for adamantane-based hydroxamic acids is their role as inhibitors of metalloenzymes. For example, derivatives of 1-adamantylacetohydroxamic acid have been developed and assessed as potent inhibitors of botulinum neurotoxin. nih.gov This neurotoxin is a zinc-dependent protease, and the inhibitory action of these adamantane hydroxamates is achieved through the chelation of the zinc ion within the enzyme's active site, which in turn neutralizes its catalytic activity. nih.gov This provides clear evidence of the metal-chelating efficacy of the adamantane hydroxamate structure in a therapeutically relevant setting.

While extensive research directly focused on the application of this compound for systemic metal detoxification, for conditions such as heavy metal poisoning, is not widely available in the reviewed scientific literature, the foundational evidence of its metal-chelating properties is compelling. The established ability of the hydroxamic acid group to bind metal ions forms the basis of chelation therapy. researchgate.net Furthermore, research has demonstrated that modifications to the chemical structure surrounding the hydroxamic acid can influence its affinity for metal ions. researchgate.net The presence of the bulky and lipophilic adamantane moiety in this compound can affect its distribution and interactions within biological systems, potentially augmenting its effectiveness as a chelating agent in certain contexts.

The therapeutic potential of hydroxamic acids in metal detoxification is further substantiated by studies on polymeric hydroxamic acids for the management of iron overload diseases. These polymers have been shown to effectively sequester excess iron, underscoring the utility of the hydroxamic acid functional group in treating disorders related to metal accumulation. Although these studies involve polymeric structures, the core principle of metal chelation by the hydroxamic acid functional group is the same.

| Compound Name | Chemical Formula | Application | Research Finding |

| This compound | C₁₂H₁₉NO₂ | Potential Metal Chelating Agent | The hydroxamic acid functional group is a known metal chelator, and the adamantane component may modulate its biological activity. |

| 1-adamantylacetohydroxamic acid derivatives | Varies | Botulinum Neurotoxin Inhibitor | These compounds function as potent inhibitors by chelating the zinc ion present in the active site of the protease. nih.gov |

| Polymeric hydroxamic acids | Varies | Iron Chelator | Demonstrated to be effective in sequestering surplus iron in the context of treating iron overload conditions. |

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Elucidation of Key Structural Features for Biological Activity

The archetypal structure of an HDAC inhibitor consists of three key parts: a "cap" group that interacts with the surface of the enzyme's active site tunnel, a "linker" region, and a "zinc-binding group" (ZBG) that chelates the catalytic metal ion in the active site. In 2-(1-adamantyl)-N-hydroxyacetamide, the adamantane (B196018) cage serves as the cap, the acetamide (B32628) portion acts as the linker, and the N-hydroxy (hydroxamate) group is the ZBG.

The adamantane group is a bulky, rigid, and highly lipophilic polycyclic hydrocarbon. nih.govsemanticscholar.org Its incorporation into drug candidates is a well-established strategy to enhance pharmacokinetic properties and biological potency. xray.cz Often referred to as a "lipophilic bullet," the adamantane moiety can improve a compound's ability to cross cellular membranes and can protect adjacent functional groups from metabolic degradation, thereby increasing stability. semanticscholar.orgnih.govmdpi.com

Conversely, other research has demonstrated that adamantane and nor-adamantane based hydroxamates can be highly potent HDAC inhibitors, with some analogues showing efficacy in animal tumor models. bohrium.com The attachment point on the adamantane cage also matters; studies on other adamantyl derivatives have found that linking through the secondary 2-position can lead to a 40-fold increase in activity compared to the tertiary 1-position, highlighting a key stereochemical influence on biological potency. mdpi.com

The N-hydroxyacetamide group (-NH-OH) is a classical and potent metal-binding pharmacophore. nih.gov This functional group is a member of the hydroxamic acid class, which is well-documented for its ability to chelate metal ions, a property central to the activity of numerous metalloenzyme inhibitors. nih.govnih.gov Metalloenzymes, including the zinc-dependent HDACs, rely on a metal cofactor for their catalytic activity. f1000research.com

The primary mechanism of action for this compound and other hydroxamate-based HDAC inhibitors involves the chelation of the Zn²⁺ ion within the enzyme's active site. nih.gov The hydroxamic acid moiety is believed to ionize and bind to the zinc ion in a bidentate fashion, forming a stable five-membered ring chelate. nih.gov This interaction effectively blocks the active site, preventing the enzyme from accessing its natural substrates, such as acetylated lysine (B10760008) residues on histone proteins. nih.govf1000research.com The result is an accumulation of acetylated histones, leading to changes in chromatin structure and gene expression that can induce cell cycle arrest and apoptosis in cancer cells. bohrium.com

While the hydroxamic acid group is essential for zinc binding, its potency is highly dependent on the rest of the molecular structure. Studies on tyrosinase, another metalloenzyme, showed that N-hydroxyacetamide by itself had negligible inhibitory effect. researchgate.net However, when incorporated into larger molecules like the HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid), the hydroxamate group contributes to significant, high-affinity inhibition. researchgate.net This underscores that while the N-hydroxyacetamide is the critical warhead, its effectiveness is modulated by the adamantane cap and the linker that correctly position it within the enzyme's catalytic pocket.

SAR studies on various classes of HDAC inhibitors have demonstrated the profound impact of linker modifications:

Linker Length and Composition: The length of the alkyl chain in the linker region directly influences binding affinity. For some ferrocene-based hydroxamic acid inhibitors, a longer chain resulted in superior HDAC inhibition compared to shorter chain derivatives, highlighting the importance of spanning the distance of the active site channel correctly. f1000research.com Furthermore, the introduction of different chemical functionalities into the linker, such as a novel alkoxyamide unit, has been shown to dramatically alter the selectivity profile, conferring nanomolar inhibition against HDAC4 and HDAC5, isoforms that are typically only weakly inhibited by traditional hydroxamates like Vorinostat.

Substitutions: Adding substituents to the linker can create new interactions with residues in the active site channel, enhancing potency or altering selectivity.

Stereochemistry and Attachment: The geometry of the linker and its attachment points are crucial. As noted previously, attaching the adamantyl group via its secondary (2-position) rather than its tertiary (1-position) carbon can significantly enhance biological activity in certain inhibitor series. mdpi.com This suggests that the specific angle and orientation at which the cap group is presented to the enzyme surface can dramatically affect binding and efficacy.

Systematic exploration of the linker's chemical space, including bioisosteric replacement of its components (e.g., replacing guanidine (B92328) with urea (B33335) or thiourea), is a common strategy to fine-tune compound potency and establish key structural requirements for antagonism.

Insights from Co-crystallization Studies with Biological Targets

While a specific co-crystal structure of this compound complexed with a biological target such as an HDAC is not publicly available, extensive crystallographic work on other hydroxamate-based inhibitors provides a clear and reliable model for its binding mode. X-ray crystal structures of human HDAC8, for example, in complex with various hydroxamic acid inhibitors have been determined.

These structures consistently reveal the following key interactions:

The hydroxamic acid moiety penetrates deep into the 11 Å active site channel to reach the catalytic zinc ion.

The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate the Zn²⁺ ion in a bidentate fashion. nih.gov This interaction is further stabilized by hydrogen bonds with adjacent catalytic residues, such as a key tyrosine. nih.gov

The linker portion of the inhibitor extends back up the active site channel.

The "cap" group, which in this case would be the adamantane moiety, is positioned at the rim of the channel, where it can make hydrophobic and van der Waals interactions with surface residues.

Molecular docking studies, which computationally model the fit of a ligand into a protein's binding site, corroborate this binding mode. bohrium.com Docking simulations of various hydroxamic compounds into HDAC active sites consistently show the hydroxamate group binding the zinc ion and the cap group interacting with surface amino acids. For HDAC8, the active site is flanked by flexible loops (L1 and L6) that form a specific pocket, and the shape of the inhibitor, including its cap group, determines how it interacts with this unique surface architecture, which is a basis for isoform selectivity. nih.gov

Rational Design Principles for Optimized Analogues

The insights gained from SAR and structural studies provide a rational basis for designing optimized analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com The goal is often to develop inhibitors that are selective for a single HDAC isoform or a specific HDAC-containing protein complex, which is expected to reduce the off-target effects seen with pan-HDAC inhibitors.

Key principles for rational design include:

Optimizing the Cap Group: The adamantane moiety can be modified to better exploit the topology of the enzyme surface. This includes synthesizing derivatives with different substitution patterns on the adamantane cage or even replacing it with other bulky, lipophilic groups to fine-tune interactions and improve properties like solubility. mdpi.commdpi.com For example, a previous effort to improve the poor solubility of a potent adamantyl-phenyl urea anti-tuberculosis agent led to the replacement of the phenyl urea with heteroaryl ureas and sulfonamides, which successfully increased solubility by 10- to 100-fold. mdpi.com

Modifying the Linker: The linker is a primary target for achieving isoform selectivity. Introducing rigid elements, such as double bonds or cyclic structures, can constrain the conformation of the inhibitor to favor binding to one HDAC isoform over another. As seen with the development of LMK235, incorporating an alkoxyamide into the linker region can shift selectivity toward class IIa HDACs like HDAC4 and HDAC5.

Exploring Alternative Zinc-Binding Groups: While hydroxamic acid is a potent ZBG, it can suffer from metabolic instability. Therefore, a major focus of rational design is the exploration of alternative ZBGs, such as ortho-aminoanilides or mercaptoacetamides, to improve the pharmacokinetic profile of the inhibitor while retaining high-affinity binding to the catalytic zinc ion.

Targeting Unique Pockets: Detailed structural analysis of different HDAC isoforms has revealed unique sub-pockets near the primary active site. Designing inhibitors with cap groups or linkers that can extend into these isoform-specific pockets is a key strategy for developing highly selective next-generation drugs. mdpi.com

By systematically applying these principles, medicinal chemists can evolve the this compound scaffold into new chemical entities with superior therapeutic potential.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This analysis is crucial for understanding the basis of molecular recognition and for designing drugs. For 2-(1-adamantyl)-N-hydroxyacetamide, docking studies focus on how its distinct structural features—the bulky, hydrophobic adamantane (B196018) cage and the metal-chelating hydroxamic acid group—interact with the active sites of target enzymes.

The therapeutic potential of this compound is often evaluated against metalloenzymes, where its hydroxamic acid moiety can play a key role.

Histone Deacetylases (HDACs): HDACs are a class of zinc-dependent enzymes crucial in gene expression regulation, making them a major target in cancer therapy. nih.govnih.gov Molecular docking simulations predict that the hydroxamic acid group of this compound chelates the catalytic zinc ion (Zn²⁺) in the active site of HDAC isoforms like HDAC1 and HDAC2. nih.govbohrium.com This bidentate coordination is a hallmark of many potent HDAC inhibitors. nih.gov The adamantyl group is predicted to occupy a hydrophobic tunnel, forming favorable van der Waals interactions with nonpolar amino acid residues, thereby anchoring the inhibitor and contributing to its binding affinity. nih.govf1000research.com

Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC): As the most potent known toxin, BoNT/A's activity relies on its light chain, a zinc metalloprotease that cleaves SNARE proteins. nih.govnih.gov Inhibitors are designed to target the catalytic zinc atom. Docking models suggest that this compound would position its hydroxamic acid group to chelate this zinc ion. nih.gov The adamantane moiety is predicted to fit into an adjacent hydrophobic cleft, potentially leading to favorable binding kinetics, such as slow-binding inhibition, which is desirable for counteracting the long-lasting effects of the toxin. nih.gov

Urease: Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, and is linked to conditions like peptic ulcers and gastritis. nih.govnih.gov The inhibition of urease is a key therapeutic strategy. Computational studies of similar hydroxamic acids show that the primary binding mode involves the chelation of the two nickel ions (Ni²⁺) in the urease active site. nih.gov It is predicted that this compound would adopt a similar binding pose, with the adamantyl group occupying a nearby hydrophobic pocket, enhancing the stability of the enzyme-inhibitor complex.

The following table summarizes the predicted key interactions for this compound with its target enzymes based on molecular docking studies of analogous compounds.

| Target Enzyme | Key Predicted Interactions | Interacting Moiety |

| HDAC2 | Chelation of active site Zn²⁺ ion; Hydrophobic interactions with tunnel residues. nih.govresearchgate.net | Hydroxamic Acid; Adamantyl Group |

| BoNT/A LC | Chelation of catalytic Zn²⁺ ion; Interactions with hydrophobic cleft. nih.gov | Hydroxamic Acid; Adamantyl Group |

| Urease | Chelation of two active site Ni²⁺ ions; Hydrophobic pocket interactions. nih.gov | Hydroxamic Acid; Adamantyl Group |

Quantum-Chemical Investigations of Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum-chemical methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of molecules. scispace.com For this compound, DFT calculations can determine its most stable three-dimensional conformation, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.com

Studies on related adamantane derivatives show that DFT can be used to calculate the relative energies of different conformers (e.g., folded vs. extended), which can be critical for receptor binding. mdpi.com These calculations also provide insights into the molecule's electrostatic potential, highlighting the electron-rich regions (like the carbonyl and hydroxyl oxygens) that are prone to interacting with electrophilic sites on a protein, such as metal ions and hydrogen bond donors. nih.gov This information complements molecular docking by providing a deeper understanding of the nature of the predicted intermolecular interactions. scispace.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. ijpacr.com

For a class of compounds like adamantyl hydroxamates, a QSAR model would be built using a training set of molecules with known inhibitory activities against a specific target (e.g., HDAC). semanticscholar.org The model would correlate the activity with various calculated molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. nih.govijpacr.com A robust QSAR model could then be used to predict the biological activity of this compound and guide the design of new analogues with potentially enhanced potency. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Properties (ADMET)

In silico tools are invaluable for the early prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govbhsai.org These predictions help to identify potential liabilities before resource-intensive synthesis and experimental testing. audreyli.com Computational models can estimate several key pharmacokinetic parameters for this compound based on its structure.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.gov BBB penetration is largely influenced by a compound's lipophilicity, size, and hydrogen bonding capacity. nih.gov The adamantane group is highly lipophilic, a characteristic known to favor BBB passage. Computational models often predict BBB permeability as a logBB value (logarithm of the brain/blood concentration ratio). Based on analyses of similar hydroxamic acids and adamantane-containing molecules, this compound is predicted to have good potential for BBB penetration. nih.govresearchgate.net

Aqueous solubility and lipophilicity are fundamental properties affecting a drug's absorption and distribution. These are commonly expressed as the partition coefficient (logP) and the distribution coefficient (logD), which is pH-dependent. enamine.net Various computational algorithms can predict these values. nih.gov

The structure of this compound contains a highly lipophilic adamantane group, which significantly increases the logP value, and more polar acetamide (B32628) and hydroxamic acid groups, which enhance aqueous solubility. nih.gov The final predicted values represent a balance between these opposing characteristics.

The table below presents a summary of computationally predicted ADMET-relevant properties for this compound, based on general principles and data from analogous compounds.

| Property | Predicted Outcome | Rationale |

| Human Intestinal Absorption (HIA) | Good | Favorable balance of lipophilicity and polarity. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | High lipophilicity contributed by the adamantane group. nih.govnih.gov |

| Aqueous Solubility (logS) | Low to Moderate | The large, nonpolar adamantane cage decreases solubility, while polar groups improve it. nih.gov |

| Distribution Coefficient (logP) | High | The adamantane group is a classic lipophilic moiety. enamine.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic nature of molecular systems, providing atomic-level insights into the conformational changes of a ligand and its binding interactions with a target protein over time. In the context of the histone deacetylase (HDAC) inhibitor, this compound, MD simulations offer a virtual window into its behavior within the HDAC active site, revealing details about its conformational flexibility and the stability of its binding mode.

MD simulations on HDAC-ligand complexes are instrumental in drug design, helping to elucidate the dynamics of intermolecular interactions. nih.gov These simulations can decode the intricate dance between an inhibitor and its biological target, providing parameters to assess the stability and compatibility of the protein-ligand complex before undertaking expensive and time-consuming wet-lab experiments. nih.gov

Conformational Landscape of Adamantyl-Based Hydroxamates

MD simulations can explore the conformational landscape of this compound, identifying low-energy, stable conformations both in an unbound state and when complexed with an HDAC enzyme. These simulations can track the dihedral angles of the acetamide linker, revealing the rotational freedom and preferred orientations of the adamantyl cap and the N-hydroxyacetamide zinc-binding group.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

This interactive table illustrates the kind of data that can be obtained from conformational analysis, showing the relative populations of different conformational states.

| Dihedral Angle (τ) Range (degrees) | Conformer Population (%) | Predominant Interactions |

| -180 to -120 | 15 | Intramolecular H-bond (NH-O=C) |

| -120 to -60 | 35 | van der Waals with active site residues |

| -60 to 0 | 10 | Solvent-exposed |

| 0 to 60 | 5 | Steric clash with linker |

| 60 to 120 | 25 | Favorable hydrophobic contacts |

| 120 to 180 | 10 | Transient, high-energy state |

Note: This data is illustrative and based on typical findings for related molecules, as specific simulation data for this compound is not publicly available.

Binding Dynamics and Interaction Stability

These simulations provide detailed information on the non-covalent interactions that stabilize the inhibitor within the active site. For an adamantyl-containing inhibitor, these interactions typically include:

Zinc Chelation: The bidentate coordination of the hydroxamic acid group with the catalytic zinc ion is a critical and persistent interaction.

Hydrogen Bonds: The N-hydroxy and amide groups can form hydrogen bonds with key amino acid residues in the active site.

Hydrophobic Interactions: The bulky adamantane cage is expected to form extensive van der Waals and hydrophobic interactions with nonpolar residues lining the outer rim of the active site, contributing significantly to binding affinity.

By analyzing the trajectory of the MD simulation, researchers can calculate the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to estimate the potency of the inhibitor. nih.gov These calculations can break down the energetic contributions of different interaction types, highlighting the key drivers of binding.

Table 2: Illustrative Binding Interaction Analysis from a Hypothetical MD Simulation

This interactive table provides an example of how binding interactions and their stability can be quantified over the course of a simulation.

| Interacting Residue (HDAC) | Interaction Type | Distance (Å) - Average | Occupancy (%) |

| HIS142 | H-bond (N-OH) | 2.1 | 95 |

| GLY151 | H-bond (C=O) | 2.8 | 70 |

| PHE208 | Hydrophobic (Adamantane) | 3.5 | 85 |

| LEU274 | Hydrophobic (Adamantane) | 3.8 | 80 |

| ZN2+ | Coordination (Hydroxamate) | 2.0 | 99 |

Note: This data is illustrative and based on typical findings for related molecules, as specific simulation data for this compound is not publicly available.

Future Research Directions and Translational Perspectives

Development of Novel 2-(1-Adamantyl)-N-hydroxyacetamide Derivatives with Enhanced Selectivity and Potency

The development of novel derivatives of this compound is a primary focus for enhancing therapeutic potential. By strategically modifying the adamantane (B196018) core and the linker region to the hydroxamate, researchers can fine-tune the molecule's properties. The goal is to create derivatives with improved inhibitory activity and selectivity for specific enzyme targets, such as histone deacetylases (HDACs) or botulinum neurotoxin (BoNT) light chain proteases. nih.govnih.gov

For instance, structure-activity relationship (SAR) and computational docking studies can guide the rational design of new compounds. nih.gov Research has shown that substitutions on the adamantane scaffold can significantly impact potency. nih.gov A study on adamantane hydroxamates as BoNT inhibitors demonstrated that (3-substituted-1-adamantyl) acetohydroxamic acid derivatives exhibited a 17-fold improvement in potency compared to the parent compound, this compound. nih.gov This highlights the potential for discovering highly potent and selective inhibitors through targeted chemical modifications. nih.govnih.gov

Future efforts will likely involve the synthesis and evaluation of a diverse library of derivatives to identify candidates with optimal pharmacological profiles for various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Exploration of Combination Therapies with Existing Therapeutic Agents

To maximize therapeutic impact and overcome potential resistance mechanisms, the exploration of combination therapies involving this compound derivatives is a critical research avenue. The synergistic or additive effects of combining these novel agents with established drugs could lead to improved treatment outcomes.

For example, in oncology, combining an HDAC inhibitor derived from the this compound scaffold with cytotoxic agents or immunotherapy could enhance anti-tumor activity. HDAC inhibitors can alter gene expression, sensitizing cancer cells to other therapies. nih.gov Similarly, in the context of neurodegenerative diseases, combining a selective HDAC6 inhibitor with drugs targeting other pathological pathways could offer a multi-pronged approach to treatment. nih.gov

Future studies should focus on identifying rational drug combinations and elucidating the molecular basis of their synergistic interactions. This will involve in vitro and in vivo models to assess efficacy and to understand the combined effects on cellular signaling pathways.

Application in Targeted Drug Delivery Systems Utilizing the Adamantane Scaffold

The adamantane moiety's unique physicochemical properties, including its lipophilicity, rigidity, and biocompatibility, make it an excellent scaffold for the development of targeted drug delivery systems. pensoft.netresearchgate.netnih.gov The adamantane cage can act as an anchor, facilitating the incorporation of therapeutic agents into delivery vehicles like liposomes, dendrimers, and nanoparticles. nih.govmdpi.commdpi.com

This "adamantane-as-an-anchor" concept allows for the attachment of various ligands to the adamantane structure, enabling the targeting of specific cells or tissues. pensoft.netmdpi.com For example, mannose-conjugated adamantyl derivatives have been developed to target mannose receptors on immune cells. mdpi.com This approach can be leveraged to deliver this compound derivatives or other therapeutic payloads specifically to the site of action, thereby increasing efficacy and reducing off-target effects.

Future research will likely focus on designing and synthesizing novel adamantane-based drug carriers and evaluating their targeting efficiency and drug release kinetics in preclinical models. The versatility of the adamantane scaffold offers significant opportunities for creating sophisticated and effective drug delivery platforms. nih.govnih.gov

Advanced Mechanistic Studies at the Cellular and Molecular Level

A deeper understanding of the cellular and molecular mechanisms of action of this compound and its derivatives is essential for their rational development and clinical translation. researchgate.net Advanced mechanistic studies are needed to precisely define their intracellular targets and downstream signaling pathways.

Crystallographic and computational modeling studies have already provided valuable insights into how these compounds interact with their target enzymes. nih.gov For example, X-ray crystallography has revealed the bidentate ligation of the hydroxamate moiety to the zinc ion in the active site of the BoNT/A light chain. nih.gov

Future investigations should employ a range of advanced techniques, including:

High-resolution structural biology: To elucidate the binding modes of new derivatives with their targets.

Cell-based assays: To probe the effects on cellular processes such as gene expression, protein acetylation, and cell cycle progression. nih.gov

Chemical biology tools: To identify novel protein targets and off-targets.

These studies will provide a more complete picture of the compound's biological activity and inform the design of next-generation inhibitors with improved specificity.

Bridging In Vitro Findings to Preclinical In Vivo Efficacy Studies

A crucial step in the drug development pipeline is the translation of promising in vitro data into in vivo efficacy. nih.gov Preclinical in vivo studies are necessary to evaluate the therapeutic potential of this compound derivatives in relevant animal models of disease. nih.govnih.gov

These studies will assess key pharmacological parameters, including:

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Pharmacodynamics: The relationship between drug concentration and pharmacological effect.

Efficacy: The ability of the compound to produce the desired therapeutic effect in a disease model.

For example, a representative N-hydroxyphenylacrylamide HDAC inhibitor has demonstrated in vivo antitumor activity in a human colon carcinoma xenograft model, highlighting the potential for this class of compounds. nih.govsigmaaldrich.com Future preclinical studies will be essential to select the most promising candidates for further development and to establish a strong foundation for potential clinical trials.

Integration with Omics Technologies for Systems-Level Understanding

The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a systems-level understanding of the biological effects of this compound and its derivatives. nih.govnih.gov These high-throughput methods can provide a global view of the molecular changes induced by the compound in cells and organisms. nih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can:

Identify novel biomarkers of drug response. nih.gov

Uncover previously unknown mechanisms of action.

Elucidate pathways associated with therapeutic efficacy and potential toxicity.

Stratify patient populations for personalized medicine approaches.

The application of omics technologies will be instrumental in building comprehensive models of drug action and in guiding the development of more effective and safer therapies based on the this compound scaffold.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(1-adamantyl)-N-hydroxyacetamide, and what intermediates are critical?

The synthesis typically involves adamantane derivatives as starting materials. For example, adamantane carboxylic acid derivatives can react with hydroxylamine under controlled conditions to form the hydroxamate moiety. Key intermediates include 1-adamantanecarboxylic acid and its activated esters (e.g., acyl chlorides). Reaction conditions such as the use of POCl₃ as a catalyst and solvents like DMF are critical for high yields (up to 93% in analogous syntheses) .

Q. How is structural confirmation performed for this compound post-synthesis?

Structural integrity is validated using ¹H/¹³C NMR to confirm adamantyl group integration and hydroxamate connectivity. High-resolution mass spectrometry (HR-MS) verifies molecular weight, while FT-IR identifies characteristic carbonyl (C=O, ~1650 cm⁻¹) and hydroxamate (N–O, ~3300 cm⁻¹) stretches. Purity is assessed via HPLC (>98%) and TLC .

Q. What in vitro models are standard for initial biological screening of adamantyl-hydroxamate derivatives?